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Compound of Interest

Compound Name: 3-Fluorobenzyl alcohol

Cat. No.: B146941 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorobenzyl Alcohol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 3-Fluorobenzyl alcohol. The data and protocols presented are intended for

researchers, scientists, and drug development professionals who utilize NMR spectroscopy for

structural elucidation and chemical analysis.

Spectroscopic Analysis
The presence of a fluorine atom on the aromatic ring of benzyl alcohol introduces distinct

features in its NMR spectra. The fluorine nucleus (¹⁹F), with a spin of I=½, couples with nearby

¹H and ¹³C nuclei, leading to characteristic signal splitting. This phenomenon provides valuable

structural information.

¹H NMR Spectrum
The ¹H NMR spectrum of 3-Fluorobenzyl alcohol exhibits signals corresponding to the

aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic

region is particularly complex due to both homo-nuclear (H-H) and hetero-nuclear (H-F) spin-

spin coupling.

Table 1: ¹H NMR Data for 3-Fluorobenzyl Alcohol
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Signal Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-5 ~6.9 t 8.5

H-4, H-6 7.04–7.09 m -

H-2 7.29–7.35 m -

-CH₂- (C-7) 4.64 s -

-OH 2.63 s -

Data acquired in CDCl₃ on a 500 MHz spectrometer.[1]

The assignments in the aromatic region are based on the expected electronic effects of the

fluorine and hydroxymethyl substituents, as well as the observed coupling patterns.[1] The

hydroxyl proton signal is a singlet and its chemical shift can be variable depending on

concentration and solvent.[1] The benzylic methylene protons appear as a sharp singlet at 4.64

ppm.[1]

¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is characterized by the significant influence of the

fluorine atom, resulting in C-F coupling that splits the signals of the carbon atoms in the

benzene ring. The magnitude of the coupling constant (JCF) is dependent on the number of

bonds separating the carbon and fluorine atoms.

Table 2: ¹³C NMR Data for 3-Fluorobenzyl Alcohol
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Signal Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(JCF) Hz

-CH₂OH (C-7) 64.30 s -

C-6 113.72 d 21.8

C-4 114.40 d 21.2

C-2 122.21 d 2.7

C-5 130.01 d 8.2

C-1 143.49 d 6.9

C-3 163.99 d 245.4

Data acquired in CDCl₃.[1]

The carbon atom directly bonded to fluorine (C-3) exhibits a very large one-bond coupling

constant (¹JCF) of 245.4 Hz.[1] The other aromatic carbons show smaller two-bond (²JCF),

three-bond (³JCF), and four-bond (⁴JCF) couplings.[1] The benzylic carbon (C-7) does not

show significant coupling to fluorine.[1]

Experimental Protocols
The referenced NMR data was acquired using the following methodology:

Instrumentation: Spectra were recorded on a Bruker Avance-III spectrometer operating at a

frequency of 500 MHz for ¹H nuclei.[1]

Sample Preparation: The sample of 3-Fluorobenzyl alcohol was dissolved in deuterated

chloroform (CDCl₃).

Referencing: For ¹H NMR spectra, chemical shifts were measured relative to

tetramethylsilane (TMS) at 0.00 ppm.[1] For ¹³C NMR spectra, the residual solvent peak of

CDCl₃ was used as the reference (77.0 ppm).[1]
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The following diagrams illustrate the molecular structure, experimental workflow, and key

spectral relationships for 3-Fluorobenzyl alcohol.

Caption: Molecular structure of 3-Fluorobenzyl alcohol with atom numbering.
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Caption: General experimental workflow for NMR spectroscopy.
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Caption: Logical diagram of H-F and H-H coupling for the H-5 proton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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